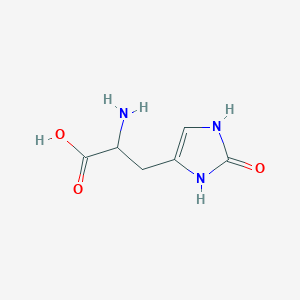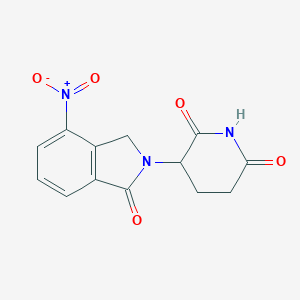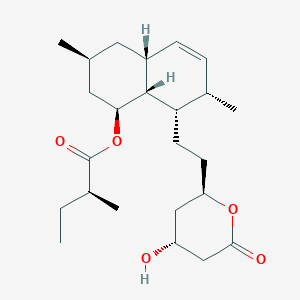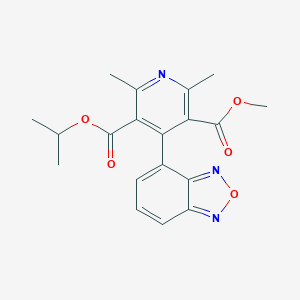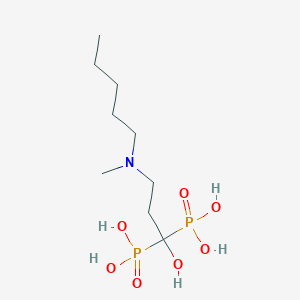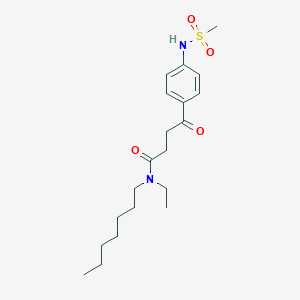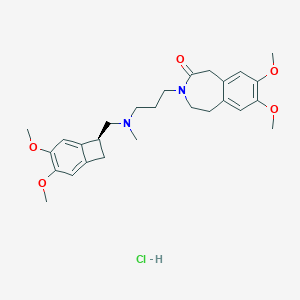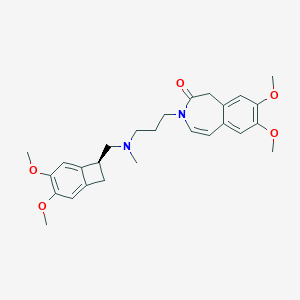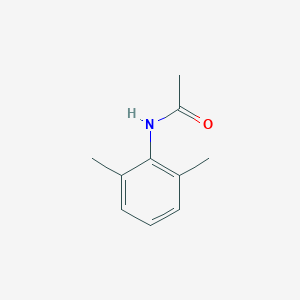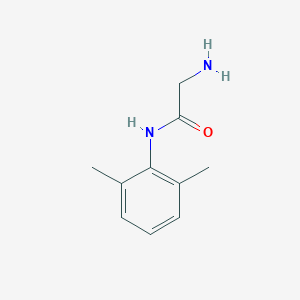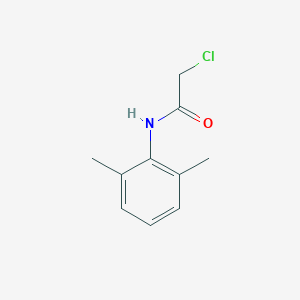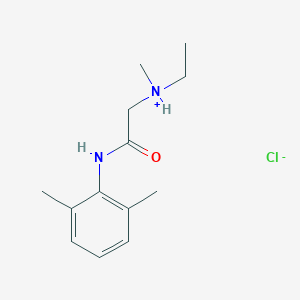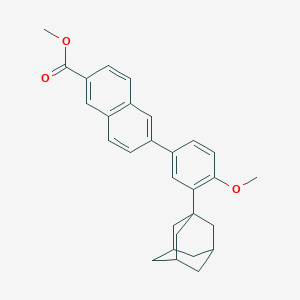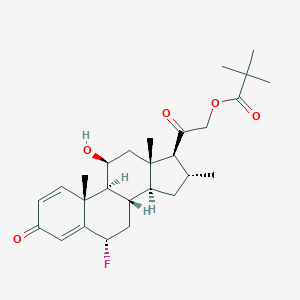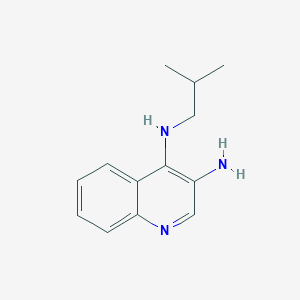
N4-Isobutylquinoline-3,4-diamine
Overview
Description
N4-Isobutylquinoline-3,4-diamine, also known as IBQ, is a synthetic compound that belongs to the class of quinoline derivatives . It is a pale yellow, crystalline solid that is soluble in water and ethanol . The molecular formula of N4-Isobutylquinoline-3,4-diamine is C13H17N3 and it has a molecular weight of 215.29 g/mol .
Molecular Structure Analysis
The IUPAC name of N4-Isobutylquinoline-3,4-diamine is 4-N-(2-methylpropyl)quinoline-3,4-diamine . The InChI code is InChI=1S/C13H17N3/c1-9(2)7-16-13-10-5-3-4-6-12(10)15-8-11(13)14/h3-6,8-9H,7,14H2,1-2H3,(H,15,16) . The Canonical SMILES is CC(C)CNC1=C(C=NC2=CC=CC=C21)N .
Physical And Chemical Properties Analysis
The computed properties of N4-Isobutylquinoline-3,4-diamine include a molecular weight of 215.29 g/mol, XLogP3-AA of 2.8, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass are both 215.142247555 g/mol .
Scientific Research Applications
1. Potential as a Human AKT1 Inhibitor
N4-Isobutylquinoline-3,4-diamine derivatives have been explored for their potential as human AKT1 inhibitors, which could have implications in cancer treatment. In a study by Ghanei et al. (2016), several derivatives of this compound were synthesized and evaluated through docking analysis for their inhibitory potency against Human AKT1, a key enzyme involved in cancer progression. Some derivatives exhibited promising inhibitory potency, indicating their potential role in cancer therapy (Ghanei, Lari, Eshghi, & Saadatmandzadeh, 2016).
2. Antifungal and Antimicrobial Properties
Isoquinoline derivatives, including those similar in structure to N4-Isobutylquinoline-3,4-diamine, have been shown to possess significant antimicrobial and antifungal activities. Dembitsky, Gloriozova, and Poroikov (2015) reviewed the biological activities of isoquinoline N-oxides alkaloids, highlighting their confirmed antimicrobial and antitumor activities. This positions N4-Isobutylquinoline-3,4-diamine derivatives as potential candidates for developing new antimicrobial and antifungal agents (Dembitsky, Gloriozova, & Poroikov, 2015).
3. Corrosion Inhibition
Another interesting application of N4-Isobutylquinoline-3,4-diamine derivatives is in corrosion inhibition. Ogunyemi et al. (2020) investigated the potential of chloroquine derivatives, which are structurally related, as corrosion inhibitors. Their study revealed a correlation between the electronic structures of these molecules and their efficiency in inhibiting corrosion, suggesting the utility of N4-Isobutylquinoline-3,4-diamine derivatives in this field (Ogunyemi, Latona, Ayinde, & Adejoro, 2020).
4. Enantioselective Synthesis
In the realm of organic chemistry, these compounds have been employed in enantioselective synthesis. For instance, Liu et al. (2012) demonstrated the use of chiral diamine catalysts in asymmetric Michael reactions, where compounds similar to N4-Isobutylquinoline-3,4-diamine were used to achieve high yields and enantioselectivities in the synthesis of complex organic molecules. This showcases their utility in the synthesis of chiral compounds, which are crucial in pharmaceuticals and other applications (Liu, Liu, Wang, He, Lin, & Feng, 2012).
properties
IUPAC Name |
4-N-(2-methylpropyl)quinoline-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-9(2)7-16-13-10-5-3-4-6-12(10)15-8-11(13)14/h3-6,8-9H,7,14H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMKIQOIIMSWIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C=NC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461621 | |
| Record name | N4-Isobutylquinoline-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-Isobutylquinoline-3,4-diamine | |
CAS RN |
99010-09-0 | |
| Record name | N4-Isobutylquinoline-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

